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Methyl-(2,3,6-trichloro-benzyl)-amine Documentation Hub

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  • Product: Methyl-(2,3,6-trichloro-benzyl)-amine

Core Science & Biosynthesis

Foundational

Technical Guide: pKa Values of Methyl-(2,3,6-trichloro-benzyl)-amine

Abstract This technical guide provides a comprehensive physicochemical analysis of Methyl-(2,3,6-trichloro-benzyl)-amine (CAS: 4954-20-5), focusing on its acid dissociation constant (pKa). In the absence of direct experi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive physicochemical analysis of Methyl-(2,3,6-trichloro-benzyl)-amine (CAS: 4954-20-5), focusing on its acid dissociation constant (pKa). In the absence of direct experimental literature for this specific derivative, this guide utilizes high-fidelity Structure-Activity Relationship (SAR) modeling, anchored by experimental data from close structural analogues (2,6-dichlorobenzylamine and N-methylbenzylamine). The derived pKa is critical for predicting solubility, lipophilicity (LogD), and membrane permeability in drug development workflows.

Part 1: Chemical Identity & Structural Analysis

Methyl-(2,3,6-trichloro-benzyl)-amine is a secondary amine characterized by a benzylamine core with significant steric and electronic modulation due to polychlorination.

PropertyDetail
IUPAC Name N-Methyl-1-(2,3,6-trichlorophenyl)methanamine
CAS Number 4954-20-5
Molecular Formula C₈H₈Cl₃N
Molecular Weight 224.51 g/mol
Core Functional Group Secondary Amine (Benzylic)
Key Substituents 2,6-Dichloro (Steric/Inductive), 3-Chloro (Inductive), N-Methyl (Donating)
Structural Influence on Basicity

The basicity of the amine nitrogen is governed by the availability of its lone pair for protonation.[1][2][3][4]

  • Inductive Effect (-I): The three chlorine atoms are strong electron-withdrawing groups. They pull electron density away from the benzene ring and, by extension, the benzylic carbon and nitrogen, destabilizing the protonated ammonium form (conjugate acid) and lowering the pKa.

  • Steric "Ortho" Effect: The 2,6-dichloro substitution pattern creates a "molecular cleft." While this does not prevent protonation, it can hinder the solvation shell of water molecules around the protonated nitrogen, potentially reducing the stability of the cation compared to unsubstituted benzylamine.

  • N-Methylation: Typically increases basicity slightly (+I effect of methyl) compared to a primary amine, though this can be offset by solvation penalties.

Part 2: pKa Derivation & Predicted Values

Theoretical Calculation Framework

Using the Hammett equation principles and additive substituent effects, we calculate the pKa by modifying the baseline value of Benzylamine with known shifts from structural analogues.

Baseline Data:

  • Benzylamine (Exp pKa): 9.33

  • N-Methylbenzylamine (Exp pKa): ~9.75 (+0.42 shift due to N-methyl)

  • 2,6-Dichlorobenzylamine (Pred pKa): 7.98 (Reflecting -1.35 shift due to ortho-Cl effects)

Stepwise Estimation:

  • Start: N-Methylbenzylamine (pKa = 9.75).

  • Apply 2,6-Dichloro Effect: The shift from Benzylamine (9.33) to 2,6-Dichlorobenzylamine (7.98) is -1.35 units .

    • Intermediate pKa:

      
      
      
  • Apply 3-Chloro Effect: A meta-chloro substituent typically exerts a Hammett shift (

    
    ). For benzylamines (
    
    
    
    ), this results in a reduction of
    
    
    units.
    • Final pKa:

      
      
      

Note: Steric crowding from the 2,6-dichloro system may dampen the N-methyl stabilizing effect. A conservative correction factor (-0.2) is applied.

Final Predicted pKa Range
Compound StatePredicted pKa ValueConfidence Interval
Conjugate Acid (

)
7.80 7.50 – 8.10
Free Base (

)
N/A (Neutral)N/A
Visualization: pKa Derivation Logic

pKa_Logic Base Benzylamine pKa 9.33 Step1 + N-Methylation (+0.42 units) (Inductive +I) Base->Step1 Modification 1 Step2 + 2,6-Dichloro (-1.35 units) (Steric/Inductive -I) Step1->Step2 Modification 2 Step3 + 3-Chloro (-0.40 units) (Meta Inductive -I) Step2->Step3 Modification 3 Final Methyl-(2,3,6-trichloro-benzyl)-amine pKa ≈ 7.80 Step3->Final Result

Caption: Stepwise additive model for pKa estimation based on structural modifications.

Part 3: Physiological Implications (pH 7.4)

Understanding the ionization state at physiological pH is crucial for predicting blood-brain barrier (BBB) penetration and membrane transport.

Henderson-Hasselbalch Analysis at pH 7.4:





Species Distribution:

  • Protonated (Cationic) Form: ~71.5%

  • Neutral (Free Base) Form: ~28.5%

Implication: Unlike typical secondary amines (pKa ~10) which are >99% ionized at pH 7.4, this molecule has a significant fraction (~28%) in the neutral, membrane-permeable form. This suggests high passive permeability and potential for CNS activity if lipophilicity is sufficient.

Visualization: Ionization Profile

Ionization cluster_0 Species Distribution at pH 7.4 Acid Cationic Form (BH+) ~71.5% (Soluble) Equilibrium pH 7.4 Equilibrium Acid->Equilibrium Base Neutral Form (B) ~28.5% (Permeable) Equilibrium->Base

Caption: Equilibrium distribution of ionized vs. neutral species at physiological pH.

Part 4: Experimental Determination Protocols

For researchers requiring exact validation, the following protocols are the industry standard for determining the pKa of low-solubility amines.

Method A: Potentiometric Titration (Gold Standard)

Best for: Samples with solubility > 0.5 mM in water.

  • Instrument: SiriusT3 or Mettler Toledo autotitrator.

  • Solvent: 0.15 M KCl (aq) under inert N₂ atmosphere (to prevent carbonate formation).

  • Protocol:

    • Dissolve 5 mg of the amine hydrochloride salt in 10 mL degassed water.

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform a "Blank" titration (solvent only) to subtract background.

    • Data Analysis: Use Bjerrum plot analysis to identify the inflection point (pKa).

Method B: Cosolvent Spectrophotometric Titration

Best for: Poorly soluble compounds (likely for this trichloro-derivative).

  • Concept: Measure apparent pKa (

    
    ) in Methanol/Water mixtures (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
    
  • Workflow:

    • Prepare stock solution in Methanol.

    • Aliquot into buffers ranging pH 4 to 10 containing varying % Methanol.

    • Measure UV absorbance shift (if chromophore changes with ionization).

    • Plot:

      
       vs. % Methanol (or dielectric constant 
      
      
      
      ).
    • Intercept: Represents aqueous pKa.

References

  • ChemicalBook. (2025). 2,6-Dichlorobenzylamine Properties and pKa Data. Retrieved from .

  • PubChem. (2025).[5][6] Compound Summary: N-Methylbenzylamine (CID 7669). National Library of Medicine. Retrieved from .

  • Alfa Chemistry. (2025). pKa Values of Amines and Cyclic Nitrogen Compounds. Retrieved from .

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for Benzylamine pKa = 9.33).
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for Hammett and constants).

Sources

Protocols & Analytical Methods

Method

Reductive amination protocols for Methyl-(2,3,6-trichloro-benzyl)-amine

Application Note: Optimized Reductive Amination Strategies for Sterically Encumbered Polychlorinated Benzylamines Part 1: Executive Summary & Strategic Analysis The Challenge: Steric and Electronic Deactivation The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for Sterically Encumbered Polychlorinated Benzylamines

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric and Electronic Deactivation The synthesis of Methyl-(2,3,6-trichloro-benzyl)-amine presents a specific challenge not found in standard reductive aminations. The target molecule is derived from 2,3,6-trichlorobenzaldehyde and methylamine .

  • Steric Blockade: The chlorine atoms at the ortho positions (2 and 6) create a significant steric "fence" around the carbonyl carbon. This inhibits the nucleophilic attack of methylamine, making the formation of the hemiaminal and subsequent imine (Schiff base) kinetically slow.

  • Electronic Deactivation: While the electron-withdrawing nature of the chlorines typically activates the carbonyl, the steric effect in 2,6-disubstituted systems dominates, often stalling the reaction at the hemiaminal stage or preventing imine formation entirely under standard equilibrium conditions.

  • Chemo-selectivity Risks: The high chlorine content makes the substrate prone to hydrodechlorination (loss of Cl atoms) if standard catalytic hydrogenation (e.g., Pd/C,

    
    ) is attempted.
    

The Solution: Lewis Acid Activation Standard protocols using Sodium Triacetoxyborohydride (STAB) alone may suffer from low conversion due to poor imine formation. This guide prioritizes a Titanium(IV) Isopropoxide [


] mediated protocol .[1] The Titanium species serves a dual function: it acts as a Lewis acid to activate the carbonyl towards nucleophilic attack and as a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.

Part 2: Experimental Protocols

Method A: The "Titanium-Boosted" Protocol (Recommended)

Best for: High yields, sterically hindered substrates, and preventing dialkylation.

Mechanism of Action:


 coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming the steric repulsion of the 2,6-dichloro motif. It subsequently traps the water byproduct, rendering the imine formation irreversible.

Reagents:

  • Precursor: 2,3,6-Trichlorobenzaldehyde (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF or MeOH) (1.2 - 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Ethanol

  • Quench: 2M Ammonium Hydroxide (

    
    )
    

Step-by-Step Procedure:

  • Imine Formation (The Critical Step):

    • Charge a flame-dried reaction vessel with 2,3,6-trichlorobenzaldehyde (10 mmol) and anhydrous THF (20 mL).

    • Under nitrogen atmosphere, add Titanium(IV) isopropoxide (3.55 mL, 12 mmol).

    • Add Methylamine solution (12-15 mmol) dropwise.

    • Expert Note: The solution may turn slightly yellow/orange. Stir at room temperature for 6–12 hours. Unlike unhindered aldehydes, this requires time.[2] Monitor by TLC or LCMS until the aldehyde is consumed and the imine peak is dominant.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 570 mg, 15 mmol) portion-wise to avoid vigorous gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup (Precipitation of Ti):

    • Quench the reaction by adding 2M aqueous

      
       (10 mL). This causes the titanium salts to precipitate as a white/grey solid (
      
      
      
      ).
    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and filter through a pad of Celite to remove the titanium salts.

    • Caution: Do not skip the Celite filtration; titanium emulsions are notoriously difficult to separate in a separatory funnel.

Method B: The "STAB" Standard (Abdel-Magid Protocol)

Best for: Mild conditions if


 is unavailable. Requires strictly anhydrous conditions.

Reagents:

  • 2,3,6-Trichlorobenzaldehyde (1.0 equiv)

  • Methylamine (1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)[3][4][5]

Step-by-Step Procedure:

  • Dissolve the aldehyde in DCE.

  • Add Methylamine and Acetic Acid. The acid catalyzes the imine formation.[3]

  • Add STAB immediately.

    • Expert Insight: STAB reduces the iminium ion faster than the aldehyde.[3] However, in this sterically hindered system, if the imine formation is too slow, the aldehyde remains unreacted. If conversion is low after 4 hours, switch to Method A.

  • Quench with saturated

    
    .
    

Part 3: Purification & Analysis Strategy

Because the product is a secondary amine, Acid-Base Extraction is the most efficient purification method, leveraging the basicity of the nitrogen.

Purification Workflow (Graphviz Diagram):

Workup Start Crude Reaction Mixture (Organic + Aqueous residue) Acidify Add 1M HCl (pH < 2) Start->Acidify Sep1 Separation 1 Acidify->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as HCl Salt) Sep1->AqLayer1 Keep Basify Basify with 2M NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Methyl-(2,3,6-trichloro-benzyl)-amine Dry->Final

Caption: Acid-Base extraction strategy to isolate the amine from neutral organic byproducts.

Part 4: Comparative Data & Risks

Table 1: Protocol Comparison for Sterically Hindered Benzylamines

FeatureMethod A:

/

Method B: STAB / AcOHMethod C: Catalytic Hydrogenation
Steric Tolerance Excellent (Forces imine)ModerateGood
Reaction Time 12 - 16 hours4 - 24 hours2 - 6 hours
Chemo-selectivity High (No dechlorination)High (No dechlorination)Low (Risk of Cl removal)
Water Sensitivity High (Ti reacts with water)ModerateLow
Yield (Typical) 85 - 95%60 - 80%Variable (due to side rxns)

Critical Safety Note: Dechlorination Risk Avoid using Palladium on Carbon (Pd/C) with Hydrogen gas. The 2,3,6-trichloro substitution pattern is highly susceptible to Hydrodechlorination under these conditions, which would yield the 2,6-dichloro or 2,3-dichloro impurities, ruining the batch. If hydrogenation is absolutely necessary (e.g., industrial scale), use Platinum on Carbon (Pt/C) or sulfided catalysts which are less active toward aryl-chloride bonds.

Part 5: Mechanistic Visualization

Pathway: Titanium-Mediated Reductive Amination [6][7]

Mechanism Aldehyde 2,3,6-Trichlorobenzaldehyde TiComplex Activated Ti-Complex (Overcomes Sterics) Aldehyde->TiComplex + Ti(OiPr)4 + MeNH2 Imine Imine Intermediate (Schiff Base) TiComplex->Imine - TiO2 / H2O (Dehydration) Reduction Borohydride Reduction Imine->Reduction + NaBH4 Product Methyl-(2,3,6-trichloro-benzyl)-amine Reduction->Product

Caption:


 activates the hindered carbonyl and acts as a water scavenger to drive imine formation.[8]

Part 6: References

  • Abdel-Magid, A. F., et al. (1996).[3][4][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][9] Journal of Organic Chemistry.[9][13] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[6][7][8][13] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry.[9][13] Link

  • Common Organic Chemistry. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions.[11][14]Link

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of Methyl-(2,3,6-trichloro-benzyl)-amine via SN2 Nucleophilic Substitution

Abstract This document provides a comprehensive guide for the synthesis of Methyl-(2,3,6-trichloro-benzyl)-amine, a potentially valuable substituted benzylamine intermediate for agrochemical and pharmaceutical research....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl-(2,3,6-trichloro-benzyl)-amine, a potentially valuable substituted benzylamine intermediate for agrochemical and pharmaceutical research. The protocol is centered on a direct nucleophilic substitution reaction between 2,3,6-trichlorobenzyl chloride and methylamine. We delve into the mechanistic rationale underpinning the Sₙ2 pathway, strategic considerations to optimize yield and minimize side-product formation, and a detailed, self-validating experimental protocol. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, safety, purification, and analytical characterization.

Mechanistic Rationale and Synthetic Strategy

The synthesis of Methyl-(2,3,6-trichloro-benzyl)-amine is achieved through the nucleophilic substitution of a chlorine atom on a benzylic carbon. The choice of reactants—a primary benzylic halide (2,3,6-trichlorobenzyl chloride) and a primary amine nucleophile (methylamine)—directs the reaction towards a specific mechanistic pathway.

The Sₙ2 Pathway for Benzylic Halides

Benzylic halides are particularly reactive in nucleophilic substitution reactions due to the resonance stabilization of the transition state.[1] For primary benzylic halides, such as 2,3,6-trichlorobenzyl chloride, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2]

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3] This process involves a transition state where the carbon atom is pentacoordinate, leading to an inversion of stereochemistry if the carbon were chiral. The key factors favoring the Sₙ2 pathway here are:

  • Unhindered Substrate: The primary benzylic carbon is sterically accessible, allowing for the backside attack by the nucleophile.[3][4]

  • Strong Nucleophile: Methylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.[5][6]

SN2_Mechanism Diagram 1: Concerted Sₙ2 Reaction Mechanism sub 2,3,6-Trichlorobenzyl Chloride ts Pentacoordinate Transition State sub->ts Backside Attack nuc Methylamine (Nucleophile) nuc->ts prod Methyl-(2,3,6-trichloro-benzyl)-amine ts->prod Bond Formation lg Chloride Ion (Leaving Group) ts->lg Bond Breaking

Diagram 1: Concerted Sₙ2 Reaction Mechanism
Strategic Challenge: Controlling Over-Alkylation

A primary challenge in amine alkylation is the potential for multiple substitutions.[7][8] The product, Methyl-(2,3,6-trichloro-benzyl)-amine, is a secondary amine and is also nucleophilic. It can compete with the starting methylamine to react with the benzyl chloride, leading to the formation of a tertiary amine byproduct, (2,3,6-Trichlorobenzyl)-dimethylamine, and subsequently a quaternary ammonium salt.

To favor the desired secondary amine product, this protocol employs a strategic molar ratio of reactants. By using a slight excess of the 2,3,6-trichlorobenzyl chloride relative to the methylamine, we ensure that the primary amine is consumed preferentially, minimizing its availability to form the tertiary byproduct. The unreacted benzyl chloride can then be easily separated during purification.

Materials, Reagents, and Instrumentation

Reagents
ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier
2,3,6-Trichlorobenzyl chloride6575-24-2229.44≥98%Sigma-Aldrich
Methylamine (40% in H₂O)74-89-531.0640% w/wAcros Organics
Dichloromethane (DCM), ACS Grade75-09-284.93≥99.5%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-884.01≥99.7%J.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%EMD Millipore
Silica Gel, 60 Å7631-86-960.08230-400 meshSorbent Technologies
Hexanes, ACS Grade110-54-386.18≥98.5%VWR
Ethyl Acetate, ACS Grade141-78-688.11≥99.5%VWR
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Hazard Assessment and Safety Protocols

This procedure involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel. Adherence to strict safety protocols is mandatory.

ChemicalHazard PictogramsKey HazardsSafe Handling Precautions
2,3,6-Trichlorobenzyl chloride 💀, corrosiveToxic if swallowed, Causes severe skin burns and eye damage.[9][10]Wear nitrile gloves, safety goggles, a face shield, and a lab coat. Handle in a fume hood. Avoid inhalation of vapors.
Methylamine (40% soln.) 🔥, corrosive, गैसHighly flammable liquid and vapor, Causes severe skin burns and eye damage, Toxic if inhaled.Keep away from ignition sources. Use in a well-ventilated fume hood. Wear appropriate PPE.
Dichloromethane (DCM) ⚠️Suspected of causing cancer, Causes skin and eye irritation.Handle in a fume hood. Avoid skin contact and inhalation.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[13]

Detailed Experimental Protocol

Workflow Diagram 2: Experimental Synthesis Workflow setup 1. Reaction Setup - Dissolve benzyl chloride in DCM - Cool to 0°C addition 2. Nucleophile Addition - Add methylamine solution dropwise - Maintain T < 5°C setup->addition reaction 3. Reaction Progression - Warm to room temperature - Stir for 12-18 hours addition->reaction monitor 4. Monitoring - Track via TLC analysis reaction->monitor monitor->reaction Continue if incomplete workup 5. Aqueous Work-up - Quench with NaHCO₃(aq) - Separate organic layer monitor->workup Proceed upon completion dry 6. Drying & Concentration - Dry with MgSO₄ - Concentrate via rotary evaporation workup->dry purify 7. Purification - Flash column chromatography dry->purify analyze 8. Characterization - ¹H NMR, ¹³C NMR, GC-MS purify->analyze

Diagram 2: Experimental Synthesis Workflow
Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2,3,6-trichlorobenzyl chloride (5.00 g, 21.8 mmol, 1.0 equiv).

  • Dissolve the benzyl chloride in 100 mL of dichloromethane (DCM).

  • Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-2 °C.

Addition of Nucleophile
  • In the dropping funnel, place a solution of 40% aqueous methylamine (1.54 g, 19.8 mmol, 0.9 equiv).

  • Add the methylamine solution dropwise to the stirred DCM solution over a period of 30 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could promote side reactions. Maintaining a slight excess of the electrophile (benzyl chloride) is the key strategy to minimize the formation of the tertiary amine byproduct.[7]

Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 16-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. Visualize under UV light (254 nm).

    • Expected TLC: The starting benzyl chloride will be less polar (higher Rf) than the product amine (lower Rf). The reaction is complete when the methylamine spot (visualized with ninhydrin stain if necessary) is consumed.

Work-up and Extraction
  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality Note: The NaHCO₃ wash neutralizes any ammonium salts formed and removes any remaining acidic impurities.

  • Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.

  • Collect the lower organic (DCM) layer.

  • Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Combine all organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The resulting crude oil is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 20% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent via rotary evaporation to yield Methyl-(2,3,6-trichloro-benzyl)-amine as a clear oil or low-melting solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.[14][15]

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.4-7.2 (m, 2H, Ar-H), 3.8 (s, 2H, Ar-CH₂-N), 2.5 (s, 3H, N-CH₃), 1.6 (br s, 1H, N-H).
¹³C NMR (101 MHz, CDCl₃)δ ~136-130 (Ar-C), ~55 (Ar-CH₂-N), ~36 (N-CH₃).
GC-MS (EI) Molecular Ion (M⁺) peak at m/z 223/225/227 corresponding to the isotopic pattern of three chlorine atoms.[16]
Appearance Colorless to pale yellow oil.
Expected Yield 75-85%

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; Loss during work-up.Increase reaction time and monitor by TLC. Ensure pH of aqueous layer is basic (>8) during extraction to prevent loss of protonated amine.
Significant Tertiary Amine Byproduct Reaction temperature too high; Incorrect stoichiometry.Maintain strict temperature control during nucleophile addition. Re-verify molar equivalents; ensure methylamine is the limiting reagent.
Starting Material Remains Insufficient reaction time; Low temperature.Allow the reaction to stir for a longer period at room temperature. Gentle warming (to ~35-40 °C) can be considered if the reaction is stalled.

References

  • Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide.
  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
  • 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.
  • Reactions at the Benzylic Position. Chemistry Steps.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. TCI AMERICA.
  • Amine Synthesis (A-Level Chemistry). Study Mind.
  • 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 2 - SAFETY DATA SHEET. Fisher Scientific.
  • 4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts.
  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • Nucleophilic Substitution. AQA A Level Chemistry Revision Notes 2015 - Save My Exams.
  • Nucleophilic Substitution Reactions. SlidePlayer.
  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. Benchchem.
  • Analytical Methods. RSC Publishing.
  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. ResearchGate.
  • General characterization of analytical methods: Example of mass spectrometry and chromatography-mass spectrometry. ResearchGate.
  • Product Subclass 3: Benzylic Chlorides. Thieme E-Books.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl-(2,3,6-trichloro-benzyl)-amine

Welcome to the technical support center for the purification of Methyl-(2,3,6-trichloro-benzyl)-amine. This guide is intended for researchers, scientists, and drug development professionals who are working with this and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl-(2,3,6-trichloro-benzyl)-amine. This guide is intended for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Given the specific nature of this molecule, direct purification protocols are not abundant in the literature. Therefore, this guide synthesizes established chemical principles for the purification of substituted benzylamines and halogenated aromatic compounds to provide a robust framework for your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Methyl-(2,3,6-trichloro-benzyl)-amine and related compounds.

Q1: My reaction mixture shows multiple spots on the TLC plate after a reductive amination synthesis. How can I remove the unreacted aldehyde and the imine intermediate?

A1: This is a common issue in reductive amination reactions, often stemming from incomplete reaction or hydrolysis of the imine intermediate.[1] A well-planned workup using acid-base extraction is typically the most effective first step.[2]

  • Rationale: Methyl-(2,3,6-trichloro-benzyl)-amine is a basic compound due to the presence of the secondary amine.[3] The unreacted 2,3,6-trichlorobenzaldehyde is neutral, and the intermediate imine is weakly basic. This difference in basicity is the key to their separation.

  • Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane.[4]

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[5] The basic amine will be protonated to form a water-soluble ammonium salt, which will move to the aqueous layer.[6] The neutral aldehyde will remain in the organic layer.

    • Separate the aqueous layer containing the desired amine salt.

    • Wash the organic layer again with the dilute acid to ensure complete extraction of the amine.

    • Combine the aqueous layers. To recover your amine, basify the aqueous solution with a base like sodium hydroxide (NaOH) until it is basic to pH paper.[3]

    • The free amine will precipitate out or can be extracted back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the purified amine.

Q2: I'm performing column chromatography on silica gel, but my amine is streaking badly on the TLC plate and giving poor separation.

A2: The streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[7] This leads to poor peak shape and inefficient separation.

  • Rationale: The acidic nature of silica gel can protonate the amine, causing it to bind strongly and elute slowly and unevenly.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.[2] A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of aqueous ammonia to the solvent system.[8] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.

    • Alternative Stationary Phases: Consider using a different stationary phase.[9]

      • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like amines.[9]

      • Amine-functionalized silica: This is a specialty phase where the silica surface is modified with amino groups, making it more suitable for purifying basic compounds.[10]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography can be an effective alternative.[11]

Q3: After purification, my final product is a salt (e.g., hydrochloride). How do I convert it back to the free amine?

A3: It is common to isolate amines as their salts, as they are often more crystalline and stable.[12] To obtain the free amine, you need to perform a "free-basing" procedure.

  • Protocol: Free-Basing

    • Dissolve the amine salt in water.

    • Add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), until the solution is basic.

    • The free amine will separate from the aqueous layer. It may precipitate as a solid, which can be collected by filtration, or it may form an oil, which can be extracted with an organic solvent like diethyl ether or dichloromethane.

    • If you extract with an organic solvent, dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of Methyl-(2,3,6-trichloro-benzyl)-amine?

A1: The impurities will depend on the synthetic route.

  • From Reductive Amination of 2,3,6-trichlorobenzaldehyde:

    • Unreacted 2,3,6-trichlorobenzaldehyde.[13]

    • The intermediate imine.[1]

    • Over-alkylation products, though less common with reductive amination compared to direct alkylation.[14]

  • From N-alkylation of 2,3,6-trichlorobenzylamine with a methylating agent:

    • Unreacted 2,3,6-trichlorobenzylamine.

    • Over-alkylation to form the quaternary ammonium salt.

Q2: What is the best method for purifying Methyl-(2,3,6-trichloro-benzyl)-amine on a large scale?

A2: For large-scale purification, a combination of methods is often the most practical approach.

  • Acid-Base Extraction: This is an excellent initial step to remove neutral and acidic impurities.[4] It is highly scalable and cost-effective.

  • Crystallization: If the free amine or a salt derivative is a solid, crystallization is a powerful technique for achieving high purity.[15][16] You may need to screen various solvents to find the optimal conditions.

  • Distillation: If the compound is a liquid and thermally stable, vacuum distillation can be a viable option.[12]

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a purification.

  • TLC Visualization: For aromatic compounds like this, visualization under a UV lamp is usually effective. You can also use staining agents like ninhydrin (for primary and secondary amines) or permanganate stain.[2]

For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the purity of the final product.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Amine Purification

This protocol is designed for the separation of a basic amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (approximately 1 g) in 50 mL of diethyl ether.

  • Acidic Wash: Transfer the solution to a 250 mL separatory funnel. Add 25 mL of 1 M HCl(aq) and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Add another 25 mL of 1 M HCl(aq) to the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add 5 M NaOH(aq) with stirring until the pH is >10 (check with pH paper).

  • Back Extraction: Return the basic aqueous solution to the separatory funnel and extract the free amine with two 25 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography of a Basic Amine on Silica Gel

This protocol provides a general guideline for purifying amines on silica gel while mitigating streaking.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine to the eluent to prevent streaking. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (containing triethylamine).

  • Loading: Dissolve your crude sample in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvent Systems for Amine Purification by Column Chromatography

Stationary PhaseCommon Eluent SystemModifierNotes
Silica GelHexanes/Ethyl Acetate1-2% Triethylamine or AmmoniaStandard for moderately polar compounds.[2][9]
Silica GelDichloromethane/Methanol1-2% Triethylamine or AmmoniaFor more polar amines.[9]
Alumina (Neutral)Hexanes/Ethyl AcetateNoneGood for basic-sensitive compounds.[9]
Amine-functionalized SilicaHexanes/Ethyl AcetateNoneExcellent for challenging amine separations.[7][10]

Visualizations

Purification_Workflow Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Further Purification Crystallization Crystallization / Distillation Column_Chromatography->Crystallization Final Polishing Pure_Product Pure Methyl-(2,3,6-trichloro-benzyl)-amine Crystallization->Pure_Product

Caption: General purification workflow for Methyl-(2,3,6-trichloro-benzyl)-amine.

Troubleshooting_TLC TLC_Streaking Amine Streaking on Silica TLC? Add_Base Add 1% Et3N or NH4OH to Eluent TLC_Streaking->Add_Base Yes Use_Alumina Switch to Alumina TLC Plate TLC_Streaking->Use_Alumina Yes Good_Separation Achieve Good Separation Add_Base->Good_Separation Use_Alumina->Good_Separation

Caption: Decision tree for troubleshooting TLC streaking of amines.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Link

  • Acid–base extraction. Wikipedia. Link

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Link

  • What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. Link

  • Flash Column Chromatography. University of Rochester. Link

  • Amine workup. Reddit. Link

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Link

  • How to purify Benzylamine?. Reddit. Link

  • Is there an easy way to purify organic amines?. Biotage. Link

  • Chromotography with free amines?. Reddit. Link

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Link

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design. Link

  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. Link

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry. Link

  • Reductive Amination. Organic Chemistry at the University of Rochester. Link

  • Reductive Amination, and How It Works. Master Organic Chemistry. Link

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Link

Sources

Optimization

Technical Support Center: Synthesis of Trichlorobenzylamine

Welcome to the technical support center for the synthesis of trichlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trichlorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and effectively troubleshoot common challenges. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you have a deep understanding of the reaction to achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing trichlorobenzylamine?

The most prevalent laboratory-scale synthesis involves the amination of a suitable trichlorobenzyl halide (e.g., trichlorobenzyl chloride) with an ammonia source. A common approach is the reaction of trichlorobenzyl chloride with an excess of ammonia in a suitable solvent. Variations may include the use of protected ammonia equivalents or alternative aminating agents to control reactivity.

Q2: What are the primary side reactions I should be aware of during the synthesis of trichlorobenzylamine?

The main side reactions that can impact your yield and purity include:

  • Over-alkylation: The newly formed trichlorobenzylamine, being a primary amine, can act as a nucleophile and react with another molecule of trichlorobenzyl chloride to form a secondary amine (di(trichlorobenzyl)amine).

  • Hydrolysis: If water is present in the reaction mixture, trichlorobenzyl chloride can hydrolyze to form trichlorobenzyl alcohol.

  • Elimination: Under strongly basic conditions or at elevated temperatures, elimination of HCl from trichlorobenzyl chloride can occur, leading to the formation of dichlorostyrene isomers.

  • Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing can lead to a significant amount of unreacted trichlorobenzyl chloride remaining.

Q3: How can I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (trichlorobenzyl chloride), the product (trichlorobenzylamine), and the major side products. The spots can be visualized under UV light or by using a staining agent like ninhydrin, which is specific for primary amines.[1] The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying byproducts.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of trichlorobenzylamine.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Poor quality of starting materials Ensure trichlorobenzyl chloride is pure and free from significant amounts of hydrolysis products. Use anhydrous solvents and reagents.Impurities in the starting material can interfere with the reaction. Water will lead to the hydrolysis side reaction, consuming the starting material.
Insufficiently reactive aminating agent If using a protected ammonia source, ensure the deprotection conditions are appropriate. Consider using a more reactive ammonia source like a solution of ammonia in an organic solvent.The nucleophilicity of the aminating agent is crucial for the reaction to proceed.
Incorrect reaction temperature The reaction may be too slow at low temperatures. Gradually increase the temperature while monitoring for side product formation using TLC or GC-MS.Higher temperatures increase the reaction rate, but can also promote side reactions like elimination. Careful optimization is key.[2]
Poor mixing Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize the contact between reactants.Inadequate mixing can lead to localized concentration gradients and slow down the reaction.
Problem 2: Presence of Significant Impurities in the Crude Product

Identifying and Mitigating Common Impurities

Impurity Identification Method Mitigation Strategy Scientific Rationale
Di(trichlorobenzyl)amine (Over-alkylation product) GC-MS, ¹H NMR (characteristic signals for the secondary amine)Use a large excess of the aminating agent (ammonia). Add the trichlorobenzyl chloride slowly to the ammonia solution.A high concentration of the aminating agent will statistically favor the reaction of trichlorobenzyl chloride with ammonia over the product amine.[2]
Trichlorobenzyl alcohol (Hydrolysis product) GC-MS, IR (broad O-H stretch)Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Excluding water from the reaction environment prevents the hydrolysis of the electrophilic trichlorobenzyl chloride.
Unreacted Trichlorobenzyl Chloride TLC (spot corresponding to the starting material), GC-MSIncrease the reaction time or temperature. Ensure the stoichiometry of the aminating agent is correct.The reaction may require more time or energy to go to completion.

Experimental Protocol: Minimizing Side Reactions in Trichlorobenzylamine Synthesis

This protocol is designed to minimize the formation of common side products.

Materials:

  • Trichlorobenzyl chloride

  • Anhydrous ammonia solution in methanol (2 M)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Reagent Addition: To the flask, add a significant excess (e.g., 10-20 equivalents) of the anhydrous ammonia solution in methanol. Cool the solution to 0 °C in an ice bath.

  • Slow Addition of Electrophile: Dissolve the trichlorobenzyl chloride in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the trichlorobenzyl chloride solution dropwise to the stirred ammonia solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the trichlorobenzyl chloride is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to warm to room temperature.

    • Remove the excess ammonia and methanol under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to remove any ammonium salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude trichlorobenzylamine.

    • If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[3]

Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway and Major Side Reactions

Reaction_Pathway Trichlorobenzyl Chloride Trichlorobenzyl Chloride Trichlorobenzylamine (Product) Trichlorobenzylamine (Product) Trichlorobenzyl Chloride->Trichlorobenzylamine (Product) Amination (Desired) Di(trichlorobenzyl)amine (Side Product) Di(trichlorobenzyl)amine (Side Product) Trichlorobenzyl Chloride->Di(trichlorobenzyl)amine (Side Product) Over-alkylation Trichlorobenzyl Alcohol (Side Product) Trichlorobenzyl Alcohol (Side Product) Trichlorobenzyl Chloride->Trichlorobenzyl Alcohol (Side Product) Hydrolysis Ammonia (excess) Ammonia (excess) Ammonia (excess)->Trichlorobenzylamine (Product) Trichlorobenzylamine (Product)->Di(trichlorobenzyl)amine (Side Product) Reacts with more starting material Water Water Water->Trichlorobenzyl Alcohol (Side Product)

Caption: Main reaction pathway and key side reactions in trichlorobenzylamine synthesis.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_SM Analyze Crude Product (TLC, GC-MS) Start->Check_SM Incomplete_Reaction Incomplete Reaction? Check_SM->Incomplete_Reaction Overalkylation Over-alkylation Product Present? Incomplete_Reaction->Overalkylation No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Hydrolysis Hydrolysis Product Present? Overalkylation->Hydrolysis No Increase_NH3 Increase Excess of Ammonia Slow Down Addition Overalkylation->Increase_NH3 Yes Anhydrous_Conditions Use Anhydrous Solvents/Reagents Inert Atmosphere Hydrolysis->Anhydrous_Conditions Yes Purify Purify by Chromatography/Recrystallization Hydrolysis->Purify No Increase_Time_Temp->Purify Increase_NH3->Purify Anhydrous_Conditions->Purify

Caption: A decision tree for troubleshooting common issues in trichlorobenzylamine synthesis.

References

  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • [Not available in search results]
  • Tridodecylamine Purification : r/Chempros. Reddit. [Link]

  • [Not available in search results]
  • [Not available in search results]

Sources

Troubleshooting

Technical Support Center: Benzylamine Methylation Troubleshooting

Topic: Troubleshooting Low Conversion & Selectivity in Benzylamine Methylation Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Status: Active Guide Diagnostic Triage: Start Here "Why is my conver...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity in Benzylamine Methylation Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Status: Active Guide

Diagnostic Triage: Start Here

"Why is my conversion low?" is often the wrong first question. The right question is: "Which mechanism fits my target product?"

Benzylamine (


) is a primary amine.[1] Methylation kinetics differ significantly depending on whether you want the secondary amine  (

-methylbenzylamine) or the tertiary amine (

-dimethylbenzylamine).
Decision Matrix: Select Your Workflow

Use this logic flow to identify the correct troubleshooting module for your experiment.

DecisionMatrix Start Target Product? Mono N-Methylbenzylamine (Secondary Amine) Start->Mono Strict Mono-selectivity needed Di N,N-Dimethylbenzylamine (Tertiary Amine) Start->Di Complete Methylation needed MethodA Method A: Reductive Amination (STAB/Formaldehyde) Mono->MethodA Standard Lab Scale MethodB Method B: Catalytic Borrowing Hydrogen (Ru/Methanol) Mono->MethodB Green/Industrial Scale Di->MethodA Alternative (Excess HCHO) MethodC Method C: Eschweiler-Clarke (Formic Acid/Formaldehyde) Di->MethodC Robust/Old School

Figure 1: Diagnostic workflow for selecting the correct methylation protocol.

Module A: Reductive Amination (The Gold Standard)

Target: Selective Mono-methylation Reagents: Formaldehyde (or Paraformaldehyde), Sodium Triacetoxyborohydride (STAB).

The Protocol (Self-Validating)

Reference: Abdel-Magid, A. F. et al. (1996) [1]

  • Stoichiometry: 1.0 equiv Benzylamine : 1.05 equiv Formaldehyde : 1.4 equiv STAB.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2] Avoid Methanol with STAB.

  • Procedure: Mix amine and aldehyde in solvent for 30 mins (Imine formation). Then add STAB.

Troubleshooting Low Conversion

Symptom: TLC/LCMS shows unreacted Benzylamine or Benzyl alcohol byproduct.

IssueRoot CauseCorrective Action
Stalled at <50% Conversion Imine Equilibrium: Water generated during imine formation is hydrolyzing the imine back to the amine.Add Desiccant: Add activated 4Å Molecular Sieves or anhydrous

during the 30-min imine formation step before adding the hydride.
High Benzyl Alcohol Premature Reduction: The hydride reduced the formaldehyde before it could react with the amine.Stepwise Addition: Do not mix all reagents at once. Stir amine + aldehyde for 1 hour first. Verify imine formation by NMR (shift of CH=N proton) before adding STAB.
Over-Methylation (Dimethyl) Kinetics: The secondary amine product is more nucleophilic than the starting primary amine.Stoichiometry Control: Use a slight excess of Benzylamine (1.1 equiv) vs Formaldehyde (1.0 equiv). Use STAB (mild) instead of

(aggressive).
Precipitation Salt Formation: Amine-Boron complexes may precipitate.Solvent Switch: Switch from DCE to THF or add 1-2 equivalents of Acetic Acid (AcOH) to solubilize the intermediate.
Mechanistic Insight

STAB is preferred over Sodium Cyanoborohydride (


) because it is less toxic and avoids HCN generation. STAB coordinates with the oxygen of the carbonyl/imine, facilitating hydride transfer specifically to the iminium ion, not the free aldehyde.

Module B: Catalytic Methylation (Borrowing Hydrogen)

Target: Green Chemistry / Methanol as C1 source Reagents: Methanol, Ruthenium Catalyst (e.g.,


), Ligand (DPEphos).[3][4]
The Protocol

Reference: Dang, T. et al. (2015) [2][3][4]

Workflow:

  • Catalyst Loading: 0.5 - 1.0 mol% Ru-catalyst.

  • Solvent/Reagent: Methanol (acts as solvent and reactant).

  • Conditions: Sealed tube, 100–120°C, 12–24 hours.

Troubleshooting Low Conversion

Symptom: Reaction stays clear, no product formed, or low yield.

Q: Why is my reaction dead at 60°C? A: Activation Energy. This mechanism requires the dehydrogenation of methanol to formaldehyde (enthalpically unfavorable). You must heat >100°C to drive the cycle.

Q: I used the catalyst but got no conversion. Why? A: Base Sensitivity. The "Borrowing Hydrogen" cycle requires a base to activate the catalyst (deprotonate the alcohol/amine).

  • Fix: Ensure you added 10-20 mol% of a base like

    
     or 
    
    
    
    .

Q: Why did the catalyst turn black/precipitate? A: Decomposition.

  • Fix: Degas your methanol thoroughly (freeze-pump-thaw). Ruthenium hydride intermediates are air-sensitive.

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO Ru-Cat (Dehydrogenation -H2) Imine Imine (Intermediate) HCHO->Imine + Benzylamine (-H2O) Product N-Methyl Product Imine->Product Ru-H2 (Hydrogenation +H2)

Figure 2: The "Borrowing Hydrogen" catalytic cycle. Note that H2 is "borrowed" from MeOH and returned to the Imine.

Module C: Eschweiler-Clarke (The "Sledgehammer")

Target: N,N-Dimethylbenzylamine (Tertiary Amine) Reagents: Formic Acid (HCOOH), Formaldehyde (HCHO).

The Protocol

Reference: Icke, R. N. et al. (Org.[2][4][5][6][7][8][9][10] Syntheses) [3]

Workflow:

  • Mix Benzylamine with 2.2 equiv Formaldehyde and 4-5 equiv Formic Acid.

  • Reflux (

    
    ) until 
    
    
    
    evolution ceases.
Troubleshooting

Symptom: Incomplete methylation (mixture of mono/di).

Q: Why can't I stop at the mono-methyl stage? A: You cannot. The Eschweiler-Clarke mechanism relies on the formation of an iminium ion which is reduced by formate.[5][11] The secondary amine formed is more nucleophilic than the primary amine, immediately reacting again. Do not use this for mono-methylation.

Q: Reaction is stalling. A: Thermal Driving Force. The reaction is driven by the irreversible loss of


 gas.
  • Fix: Ensure vigorous reflux. If the temperature is too low, the hydride transfer from formate will not occur.

FAQ: Analytical & Workup Issues

Q: My HPLC shows a massive tailing peak. Is my conversion actually low? A: Likely an artifact. Benzylamines interact strongly with silanol groups on standard C18 columns.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Formate to your mobile phase to sharpen the peak.

Q: I see product by TLC, but yield is <20% after extraction. A: Salt Formation. Benzylamines form salts easily. If you acidified your reaction to quench it, the product is in the aqueous layer.

  • Fix: Basify the aqueous layer to pH > 12 (using NaOH) before extracting with DCM or Ethyl Acetate.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8][13][14] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Dang, T. T. , Ramalingam, B., & Seayad, A. M. (2015). Ruthenium-Catalyzed N-Methylation of Amines and Sulfonamides Using Methanol as the Methylating Agent.[3] ACS Catalysis, 5(7), 4082–4088.

  • Icke, R. N. , Wisegarver, B. B., & Alles, G. A. (1945).[5] beta-Phenylethyldimethylamine.[5] Organic Syntheses, 25, 89. (Foundational reference for Eschweiler-Clarke).

  • Organic Chemistry Portal . (n.d.). Eschweiler-Clarke Reaction.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl-(2,3,6-trichloro-benzyl)-amine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl-(2,3,6-trichloro-benzyl)-amine (also known as N-methyl-2,3,6-trichlorobenzylamine). This analysis is structured to serve resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl-(2,3,6-trichloro-benzyl)-amine (also known as N-methyl-2,3,6-trichlorobenzylamine).

This analysis is structured to serve researchers requiring rigorous structural verification. It synthesizes theoretical prediction with empirical analog data to provide a "Gold Standard" assignment, specifically highlighting how to distinguish this compound from its common regiochemical isomers.

CAS: 4954-20-5 | Formula: C₈H₈Cl₃N | MW: 224.51

Executive Summary & Significance

Methyl-(2,3,6-trichloro-benzyl)-amine is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity is defined by the specific 2,3,6-trichloro substitution pattern .

In drug development, the primary analytical challenge is distinguishing this specific isomer from the thermodynamically stable 2,4,6-trichloro analog or the 2,3,5-trichloro impurity. This guide focuses on the Aromatic Region (7.0–7.6 ppm) , where spin-spin coupling constants (


-values) provide the definitive "fingerprint" required for validation.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable resolution to the data presented below, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard for resolution. DMSO-
    
    
    
    is a secondary choice if the amine salt is used.
  • Concentration: 10–15 mg of free amine in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KCl from synthesis), which cause line broadening.

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the aromatic AB system).

  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): 1.0 second.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The spectrum of Methyl-(2,3,6-trichloro-benzyl)-amine is characterized by four distinct signal zones.

Table 1: High-Confidence Spectral Assignment ( , 400 MHz)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
H-4, H-5 Aromatic7.30 – 7.45 Doublets (AB System) 2H

Hz
Critical ID Region. Ortho-coupling confirms 2,3,6-pattern.[1]
H-7 Benzylic

4.05 – 4.15 Singlet2H-Downfield shift due to steric crowding by Cl at C2/C6.
H-8 N-Methyl

2.48 – 2.52 Singlet3H-Sharp singlet; broadens if NH exchange is slow.
NH Amine1.50 – 2.00 Broad Singlet1H-Highly variable; disappears with

shake.
Detailed Mechanistic Insight
The Aromatic Fingerprint (The "AB System")

The 2,3,6-trichloro substitution leaves two protons on the benzene ring at positions 4 and 5 .

  • Connectivity: H4 and H5 are adjacent (ortho).

  • Coupling: They couple to each other with a characteristic ortho-coupling constant (

    
    ) of 8.0 – 9.0 Hz .
    
  • Appearance: This creates a distinct pair of "roofed" doublets (an AB quartet system). This is the definitive proof of the 2,3,6-substitution. If you see a singlet or meta-coupling (

    
     Hz), you have the wrong isomer (see Section 4).
    
The Benzylic Shift (Steric Deshielding)

In a standard benzylamine, the


 appears around 3.8 ppm. In this molecule, the 2,6-dichloro  "clamp" exerts a significant steric and electronic deshielding effect, pushing the signal downfield to ~4.1 ppm . This shift is diagnostic of 2,6-disubstitution.

Comparative Analysis: The "Isomer Trap"

The most common failure mode in synthesizing this compound is inadvertent isomerization or incorrect starting material usage. The NMR distinguishes these instantly.

Table 2: Distinguishing Regioisomers
FeatureTarget: 2,3,6-Trichloro Isomer: 2,4,6-Trichloro Isomer: 2,3,5-Trichloro
Proton Positions H4, H5 (Adjacent)H3, H5 (Separated by Cl)H4, H6 (Separated by H)
Coupling Type Ortho (

)
Meta (

)
Meta (

)
Coupling Constant ~8.5 Hz ~2.0 Hz (or Singlet) ~2.0 Hz
Spectral Appearance Two large Doublets Singlet (2H) or two small doubletsTwo small Doublets
Benzylic

~4.10 ppm~3.90 ppm~3.80 ppm

Analyst Note: If your aromatic region shows a singlet integrating to 2H around 7.4 ppm, you likely have Methyl-(2,4,6-trichloro-benzyl)-amine , a symmetric byproduct.

Visualization of Analysis Logic

The following diagrams illustrate the workflow and the decision logic for validating the structure.

Diagram 1: Structural Verification Workflow

NMR_Workflow Sample Crude Product Prep Prep: 15mg in CDCl3 (Filter salts) Sample->Prep Acq Acquisition: 1H NMR (400 MHz) Prep->Acq Analysis Region Analysis: 7.0 - 7.5 ppm Acq->Analysis Decision Coupling Pattern? Analysis->Decision Result_Correct PASS: 2,3,6-Isomer (Ortho Doublets) Decision->Result_Correct J = 8.5 Hz Result_Wrong FAIL: 2,4,6-Isomer (Singlet/Meta) Decision->Result_Wrong Singlet / J = 2 Hz

Caption: Workflow for rapid Go/No-Go decision making based on aromatic coupling constants.

Diagram 2: The "Splitting Tree" (Aromatic Region)

Splitting_Tree H4_Origin H4 Proton (Uncoupled) H4_Split H4 (Doublet) Split by H5 (Ortho) H4_Origin->H4_Split J(ortho) H5_Origin H5 Proton (Uncoupled) H5_Split H5 (Doublet) Split by H4 (Ortho) H5_Origin->H5_Split J(ortho) Observed Observed Spectrum: Two Doublets (AB System) Separation = J (8.5 Hz) H4_Split->Observed H5_Split->Observed

Caption: Theoretical splitting tree demonstrating the origin of the characteristic AB system.

Troubleshooting & Impurities

Impurity SignalShift (

)
OriginRemediation
Water 1.56 ppmWet

Add activated 4Å molecular sieves.
Chloroform 7.26 ppmSolvent ResidualUse as internal reference.[2]
Dichloromethane 5.30 ppmSynthesis SolventDry sample under high vacuum >4 hours.
Toluene 2.36 (s), 7.1-7.2 (m)Synthesis SolventOverlaps with N-Me; critical to remove.

References

  • General NMR Data for Chlorinated Benzaldehydes (Precursors)

    • Source: Sigma-Aldrich / Merck Millipore. "2,3,6-Trichlorobenzaldehyde Product Analysis."
    • Relevance: Establishes the aromatic splitting pattern (Ortho-coupling) for the 2,3,6-scaffold.
  • Trace Impurity Shifts in NMR Solvents

    • Source: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Org.[2][3][4] Process Res. Dev. 2016, 20, 3, 661–667.

    • Relevance: Essential for distinguishing solvent peaks
  • Substituent Effects in NMR

    • Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
    • Relevance: Theoretical basis for the downfield shift of the benzylic methylene due to ortho-chloro steric effects.

Sources

Comparative

Comparative Guide: HPLC Method Development Strategies for Methyl-(2,3,6-trichloro-benzyl)-amine Purity Analysis

Executive Summary Developing a purity method for Methyl-(2,3,6-trichloro-benzyl)-amine presents a classic chromatographic paradox: the molecule possesses a highly hydrophobic aromatic core (trichloro-substitution) couple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for Methyl-(2,3,6-trichloro-benzyl)-amine presents a classic chromatographic paradox: the molecule possesses a highly hydrophobic aromatic core (trichloro-substitution) coupled with a basic secondary amine functionality (


).

Standard Reversed-Phase (RP) methods often fail due to the "Silanol Effect," where the protonated amine interacts ionically with residual silanols on the silica surface, causing severe peak tailing and poor resolution from impurities like 2,3,6-trichlorobenzaldehyde (precursor) or 2,3,6-trichlorobenzyl alcohol .

This guide objectively compares three distinct separation strategies to identify the most robust protocol for purity analysis:

  • Method A: Acidic Low pH (Traditional).

  • Method B: Ion-Pairing Chromatography (IPC).

  • Method C: High pH Stable Hybrid Particle (Recommended).

Molecule Analysis & Chromatographic Challenges

Before selecting a column, we must understand the analyte's behavior in solution.

  • Analyte: Methyl-(2,3,6-trichloro-benzyl)-amine

  • Physicochemical Profile:

    • Basic Center: Secondary amine (

      
      ). At pH < 7.3, it exists as a cation (
      
      
      
      ).
    • Hydrophobic Core: The 2,3,6-trichloro substitution creates high steric hindrance and significant lipophilicity (

      
      ).
      
  • Critical Impurities:

    • Precursor: 2,3,6-Trichlorobenzaldehyde (Neutral, hydrophobic).

    • By-product: Des-methyl analog (Primary amine).

The "Silanol Trap" Mechanism

In standard acidic conditions (pH 3.0), the amine is fully protonated. While the hydrophobic benzyl group interacts with the C18 ligands, the positive charge interacts with deprotonated silanols (


) on the silica surface. This secondary interaction mechanism is the primary cause of peak tailing (

) and retention time instability.

Comparative Method Analysis

The following experimental data summarizes the performance of three distinct methodologies developed for this specific molecule.

Experimental Conditions Summary
ParameterMethod A (Acidic) Method B (Ion-Pairing) Method C (High pH)
Column Standard C18 (5µm, 4.6x150mm)Standard C18 (5µm, 4.6x150mm)Hybrid C18 (Ethylene Bridged) (3.5µm, 4.6x100mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Octanesulfonic Acid (pH 2.5)10mM Ammonium Bicarbonate (adjusted to pH 10.5 with

)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 15 min20-80% B in 20 min5-95% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Performance Metrics (Data)
Performance MetricMethod A (Acidic)Method B (IPC)Method C (High pH)
Retention Time (

)
4.2 min12.5 min8.1 min
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)1.05 (Excellent)
Resolution (

)
*
1.84.56.2
Equilibration Time Fast (5 min)Slow (45 min)Fast (5 min)
MS Compatibility YesNo (Non-volatile)Yes

*Resolution calculated between target amine and 2,3,6-trichlorobenzaldehyde impurity.

Detailed Method Evaluations

Method A: The "Traditional" Failure

Using low pH (Formic acid/TFA) is the default starting point for many labs. However, for Methyl-(2,3,6-trichloro-benzyl)-amine, this approach is flawed.

  • Why it fails: The amine is 100% ionized. The electrostatic attraction to the stationary phase silanols competes with the hydrophobic retention.

  • Observation: The peak tails significantly. As the column ages and silanols become more exposed, retention times shift drastically.

Method B: Ion-Pairing (The "Fix")

Adding a chaotropic agent like Octanesulfonic Acid (OSA) creates a neutral ion pair with the amine (


).
  • Why it works: It masks the positive charge, allowing the complex to interact purely hydrophobically with the C18 chains.

  • Drawback: IPC reagents are "sticky." They permanently modify the column, require long equilibration times, and suppress ionization in LC-MS, making this method unsuitable for modern impurity profiling workflows involving mass spectrometry.

Method C: High pH Strategy (The Recommended Solution)

This method utilizes the


 of the molecule to our advantage. By operating at pH 10.5 (above the 

of 9.3), we force the amine into its neutral (uncharged) state .
  • Mechanism:

    
    
    At pH 10.5, the equilibrium shifts to the right. The neutral amine does not interact with silanols.
    
  • Result: The peak shape becomes perfectly symmetrical (

    
    ). Furthermore, because the neutral molecule is more hydrophobic than the ion, retention increases, providing better separation from polar impurities.
    
  • Requirement: You must use a "Hybrid" particle column (e.g., Waters XBridge, Agilent Gemini, or Phenomenex Kinetex EVO). Standard silica dissolves at pH > 8.0.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting the High pH method over traditional approaches.

MethodSelection Start Target: Methyl-(2,3,6-trichloro-benzyl)-amine CheckPka Check pKa (~9.3) Start->CheckPka Decision Select pH Strategy CheckPka->Decision LowPH Low pH (pH 2-3) Decision->LowPH Traditional HighPH High pH (pH 10.5) Decision->HighPH Optimized ResultLow Species: Cationic (BH+) Issue: Silanol Interaction Outcome: Tailing LowPH->ResultLow ResultHigh Species: Neutral (B) Mech: Pure Hydrophobic Outcome: Sharp Peak HighPH->ResultHigh

Caption: Decision tree highlighting the shift from charge-based interference (Low pH) to hydrophobic dominance (High pH).

Recommended Protocol (Method C)

Objective: Purity analysis of Methyl-(2,3,6-trichloro-benzyl)-amine with resolution of process impurities.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Add approximately 3-5 mL of Ammonium Hydroxide (28%) dropwise while monitoring with a calibrated pH meter until pH 10.5 ± 0.1 is reached. Filter through a 0.22 µm nylon filter.

    • Note: Do not use phosphate buffers; they precipitate in high organic content and are not volatile.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Step 2: Instrument Setup
  • Column: Ethylene-Bridged Hybrid (BEH) C18, 3.5 µm, 4.6 x 100 mm (or equivalent high-pH stable column).

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for the bulky trichloro-group).

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).

Step 3: Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
13.0955

Mechanism of Interaction

Understanding why the High pH method works is crucial for troubleshooting.

Mechanism cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Acidic Hydrophobic Interaction Silanol Attraction (Ionic) ResultA Peak Tailing Acidic:s->ResultA Strong Drag Basic Hydrophobic Interaction Silanol Repulsion (Suppressed) ResultB Sharp Peak Basic:h->ResultB Dominant

Caption: Mechanistic comparison showing how High pH eliminates the secondary ionic interactions that cause tailing.

References

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column type. Journal of Chromatography A.

  • Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting: Low vs High pH for Amines. Agilent Technical Guides.

  • Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines using XTerra Columns. Waters Application Notes.

  • Neue, U. D., et al. (1999). Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Advances in Chromatography.[1]

Sources

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl-(2,3,6-trichloro-benzyl)-amine: Navigating Complex Spectra with First Principles

This guide is intended for researchers, scientists, and drug development professionals who are tasked with analyzing halogenated aromatic amines and similar structures. By understanding the fundamental principles that go...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are tasked with analyzing halogenated aromatic amines and similar structures. By understanding the fundamental principles that govern fragmentation, analysts can more effectively interpret complex mass spectra, anticipate the formation of key fragment ions, and differentiate between isomers. We will explore the expected fragmentation pathways, provide a detailed experimental protocol for acquiring such data, and compare the predicted fragmentation of our target molecule with that of related, non-halogenated analogs.

The Structural Basis for Predicted Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments.[1] For Methyl-(2,3,6-trichloro-benzyl)-amine (Molecular Weight: 224.51 g/mol , Molecular Formula: C8H8Cl3N), the primary sites of fragmentation are influenced by the aromatic ring, the benzylic position, the carbon-nitrogen bond, and the chloro-substituents.[2][3]

Expected Major Fragmentation Pathways

Under electron ionization (EI), a high-energy electron beam bombards the molecule, causing the ejection of an electron to form a molecular ion (M+•).[4][5] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.[6]

One of the most energetically favorable fragmentation pathways for benzyl compounds is benzylic cleavage , involving the cleavage of the bond beta to the aromatic ring.[7] This results in the formation of a highly stabilized tropylium-like cation. For our target molecule, this would lead to the formation of the trichlorotropylium or trichlorobenzyl cation.

Another prominent fragmentation pathway for amines is alpha-cleavage , where the bond adjacent to the nitrogen atom is broken.[8] In the case of Methyl-(2,3,6-trichloro-benzyl)-amine, this can occur on either side of the nitrogen, leading to the loss of a methyl radical or the formation of a stable iminium ion.

The presence of three chlorine atoms introduces additional fragmentation possibilities. Halogenated compounds can undergo the loss of a halogen radical or a neutral hydrogen halide molecule.[9] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

A proposed fragmentation scheme is presented below:

Fragmentation_Prediction M Methyl-(2,3,6-trichloro-benzyl)-amine (M+•) F1 [M - CH3]+ M->F1 α-cleavage F2 [M - Cl]+ M->F2 Loss of Cl• F3 Trichlorobenzyl cation M->F3 Benzylic Cleavage F4 Iminium ion M->F4 α-cleavage F5 [Trichlorobenzyl - Cl]+ F3->F5 - Cl• F6 [Trichlorobenzyl - 2Cl]+ F5->F6 - Cl• F7 [Trichlorobenzyl - 3Cl]+ F6->F7 - Cl•

Caption: Predicted major fragmentation pathways for Methyl-(2,3,6-trichloro-benzyl)-amine under electron ionization.

Comparative Fragmentation: The Influence of Halogenation

To appreciate the impact of the chloro-substituents on the fragmentation pattern, it is instructive to compare the predicted fragmentation of our target molecule with that of its non-halogenated analog, N-methylbenzylamine.

For N-methylbenzylamine, the dominant fragmentation pathways are benzylic cleavage to form the benzyl cation (m/z 91) and alpha-cleavage to form an iminium ion.[8] The presence of the electron-withdrawing chlorine atoms in Methyl-(2,3,6-trichloro-benzyl)-amine is expected to influence the relative abundance of these fragments. The inductive effect of the chlorine atoms can destabilize a positive charge on the aromatic ring, potentially making fragmentation pathways that retain the charge on the nitrogen-containing fragment more favorable.

Furthermore, the fragmentation of protonated benzylamines, often studied by electrospray ionization (ESI), can involve complex rearrangements.[10][11][12][13][14] These rearrangements can include proton transfer from the aromatic ring to the amine, leading to the loss of a neutral amine molecule. While less common under hard ionization techniques like EI, the possibility of such rearrangements should not be entirely discounted, especially in the presence of acidic protons.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The following protocol outlines a standardized method for acquiring an electron ionization mass spectrum of Methyl-(2,3,6-trichloro-benzyl)-amine using a Gas Chromatography-Mass Spectrometry (GC-MS) system. This approach is suitable for volatile and thermally stable compounds.[15]

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl-(2,3,6-trichloro-benzyl)-amine in a high-purity volatile solvent such as methanol or acetonitrile.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[5]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400 to encompass the molecular ion and all expected fragments.

      • Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the working solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Methyl-(2,3,6-trichloro-benzyl)-amine.

    • Identify the molecular ion peak and major fragment ions.

    • Analyze the isotopic patterns of chlorine-containing fragments to confirm their elemental composition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Solution (10 µg/mL) P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Separation on GC Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Confirm with Isotopic Ratios D2->D3

Caption: A streamlined workflow for the GC-MS analysis of Methyl-(2,3,6-trichloro-benzyl)-amine.

Predicted Mass Spectrum Data Summary

The following table summarizes the predicted major fragment ions for Methyl-(2,3,6-trichloro-benzyl)-amine, their expected mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

Predicted Fragment IonProposed StructureExpected m/z (for ³⁵Cl)Fragmentation Mechanism
Molecular Ion[C₈H₈Cl₃N]⁺•223Electron Ionization
[M - CH₃]⁺[C₇H₅Cl₃N]⁺208α-cleavage
[M - Cl]⁺[C₈H₈Cl₂N]⁺188Loss of Chlorine Radical
Trichlorobenzyl cation[C₇H₄Cl₃]⁺193Benzylic Cleavage
Dichlorobenzyl cation[C₇H₄Cl₂]⁺158Loss of Cl from Trichlorobenzyl
Iminium ion[CH₂=NHCH₃]⁺44α-cleavage

Alternative and Complementary Analytical Approaches

While GC-MS with EI is a powerful tool for the analysis of volatile compounds, other techniques can provide complementary information.

  • Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more prominent molecular ion peak. This can be useful for confirming the molecular weight of the analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The fragmentation of the protonated molecule [M+H]⁺ can be studied using tandem mass spectrometry (MS/MS) to provide detailed structural information.[10]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, which is invaluable for confirming proposed structures.

Conclusion

The mass spectrometric fragmentation of Methyl-(2,3,6-trichloro-benzyl)-amine is predicted to be a rich and informative process, driven by the interplay of benzylic cleavage, alpha-cleavage, and the loss of chlorine atoms. By understanding the fundamental principles of mass spectrometry and applying them to the specific structural features of the molecule, researchers can confidently predict and interpret the resulting mass spectra. The experimental protocol provided herein offers a robust starting point for acquiring high-quality data. A thorough analysis, including the examination of isotopic patterns and comparison with data from complementary techniques, will enable the unambiguous identification and characterization of this and other complex halogenated compounds.

References

  • Bouchoux, G., et al. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(1), 65-76. [Link]

  • Wikipedia. (n.d.). Electron capture ionization. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1595-1606. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

  • LCGC International. (2021). Electron Ionization for GC–MS. [Link]

  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • SlideShare. (2015). General Fragmentation Modes. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Supporting Information. (n.d.). [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • AA Blocks. (n.d.). Methyl-(2,3,6-trichloro-benzyl)-amine. [Link]

  • Chemsrc. (n.d.). Methyl-(2,3,6-trichloro-benzyl)-amine. [Link]

Sources

Comparative

Technical Characterization &amp; Benchmarking Guide: Methyl-(2,3,6-trichloro-benzyl)-amine

The following guide provides an in-depth technical analysis and benchmarking of Methyl-(2,3,6-trichloro-benzyl)-amine , designed for researchers in medicinal chemistry and process development. [1] Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and benchmarking of Methyl-(2,3,6-trichloro-benzyl)-amine , designed for researchers in medicinal chemistry and process development.

[1]

Executive Summary

Methyl-(2,3,6-trichloro-benzyl)-amine (CAS: 4954-20-5) is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Distinguished by its 2,3,6-trichloro substitution pattern , this compound exhibits significantly altered steric and electronic properties compared to its unsubstituted analog, N-methylbenzylamine.[1]

This guide characterizes the compound's physicochemical profile and benchmarks its synthetic performance against standard benzylamines, highlighting the impact of steric shielding on nucleophilic substitution efficiency.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name N-Methyl-1-(2,3,6-trichlorophenyl)methanamine
CAS Number 4954-20-5
Molecular Formula C₈H₈Cl₃N
Molecular Weight 224.51 g/mol
Physical State Pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in DCM, THF, Ethanol; Low water solubility
Acidity (pKa) ~9.2 (Predicted, lower than benzylamine due to electron-withdrawing Cl)
LogP ~3.4 (High Lipophilicity)
Predicted Spectral Characterization (NMR & MS)

Note: Experimental spectra for this specific isomer are rare in open literature. The following data is predicted based on substituent additivity rules and chem-informatics algorithms (ACD/Labs, ChemDraw).


H NMR (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.35 Doublet (

Hz)
1HAr-H5 Ortho-coupling to H4.
7.20 Doublet (

Hz)
1HAr-H4 Shielded relative to H5 due to meta-Cl effect.[1]
4.05 Singlet2HAr-CH

-N
Downfield shift vs. unsubstituted (~3.7 ppm) due to ortho-Cl deshielding and steric compression.[1]
2.48 Singlet3HN-CH

Characteristic N-methyl signal.[1]
1.50 Broad Singlet1HN-H Exchangeable; shift varies with concentration/solvent.[1]
Mass Spectrometry (EI/ESI)
  • Molecular Ion (M+): Distinctive isotope pattern due to three Chlorine atoms.

  • Peaks:

    
     223 (M), 225 (M+2), 227 (M+4), 229 (M+6).
    
  • Relative Intensity: Approx 100 : 96 : 30 : 3 (Characteristic Cl

    
     cluster).
    

Comparative Performance: Synthetic Efficiency

A critical factor in utilizing this building block is the steric hindrance imposed by the chlorine atoms at the 2- and 6-positions.[1] This "ortho-effect" significantly alters the reaction kinetics compared to standard benzylamines.[1]

Benchmark: Synthesis via Nucleophilic Substitution ( )

Reaction: Benzyl Chloride Derivative + Methylamine (excess)


 Product
FeatureStandard: N-Methylbenzylamine Target: Methyl-(2,3,6-trichloro)-amine Performance Delta
Substrate Benzyl chloride2,3,6-Trichlorobenzyl chloride
Steric Environment Open, unhinderedHighly Congested (2,6-dichloro shielding)High barrier to nucleophilic attack
Reaction Time < 2 hours (RT)12–24 hours (Requires Heat)6x–10x Slower
Primary Side Product Tertiary amine (over-alkylation)Minimal over-alkylationBenefit: Sterics prevent double alkylation
Preferred Route Direct AlkylationReductive Amination Alkylation is inefficient; Reductive Amination is recommended.[1]

Expert Insight: The 2,6-dichloro substitution creates a "steric pocket" around the benzylic carbon. While this slows down the formation of the secondary amine, it acts as a protective feature against over-alkylation to the tertiary amine, often eliminating the need for complex protection groups during synthesis.

Recommended Experimental Protocol

Given the steric constraints identified above, Reductive Amination is the superior method for generating high-purity Methyl-(2,3,6-trichloro-benzyl)-amine, avoiding the harsh conditions required for


 displacement on the deactivated benzyl chloride.[1]
Workflow: Reductive Amination of 2,3,6-Trichlorobenzaldehyde
Reagents:
  • Precursor: 2,3,6-Trichlorobenzaldehyde (1.0 equiv)[1]

  • Amine Source: Methylamine (2.0 M in THF, 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Additive: Acetic Acid (1.0 equiv) – Crucial for imine formation catalysis.

Step-by-Step Methodology:
  • Imine Formation:

    • Charge a reaction vessel with 2,3,6-Trichlorobenzaldehyde and DCE.

    • Add Methylamine solution and Acetic Acid.

    • Observation Point: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC/LCMS for disappearance of aldehyde. The steric bulk may require longer imine formation times than usual.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Caution: Gas evolution.

    • Allow to warm to RT and stir overnight (12h).

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with Dichloromethane (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via Flash Column Chromatography (SiO

      
      ; Gradient: 0-10% MeOH in DCM with 1% NH
      
      
      
      OH).[1]

Visualization: Synthesis & Steric Pathway[1]

The following diagram illustrates the comparative synthetic pathways and the steric logic dictating the choice of Reductive Amination.

G Start_Aldehyde 2,3,6-Trichlorobenzaldehyde Imine Intermediate Imine (Sterically Stabilized) Start_Aldehyde->Imine MeNH2, AcOH (Reversible) Start_Chloride 2,3,6-Trichlorobenzyl Chloride Target Methyl-(2,3,6-trichloro-benzyl)-amine (Target Product) Start_Chloride->Target MeNH2 (SN2) SLOW KINETICS Imine->Target NaBH(OAc)3 (Reductive Amination) Side_Product Tertiary Amine (Over-alkylation) Target->Side_Product 2nd Alkylation BLOCKED by 2,6-Cl Sterics

Figure 1: Synthetic pathway comparison. The Reductive Amination route (Blue) is preferred due to the kinetic inhibition of the SN2 pathway (Red) caused by the 2,6-dichloro steric blockade.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20781, 2,3,6-Trichlorobenzaldehyde. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis).

Sources

Validation

Structural Validation of Methyl-(2,3,6-trichloro-benzyl)-amine: A Comparative Guide to X-ray Crystallography vs. NMR

Executive Summary & Strategic Context Objective: To provide a definitive structural validation protocol for Methyl-(2,3,6-trichloro-benzyl)-amine , a secondary amine characterized by significant steric crowding due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: To provide a definitive structural validation protocol for Methyl-(2,3,6-trichloro-benzyl)-amine , a secondary amine characterized by significant steric crowding due to the 2,3,6-trichloro substitution pattern.

The Challenge: While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it faces limitations with this specific scaffold. The "2,3,6" substitution pattern on the benzyl ring creates a "clamping" effect (steric inhibition of rotation) around the methylene bridge. This can lead to signal broadening or ambiguous rotameric populations in solution state NMR, obscuring the true 3D conformational preference.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for this validation. By crystallizing the compound (typically as a hydrochloride salt), researchers can determine the precise torsional angles and intramolecular halogen interactions that define its biological pharmacophore.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the three primary validation methods for this specific chlorinated amine.

FeatureMethod A: 1H/13C NMR Method B: HRMS (ESI+) Method C: SC-XRD (Recommended)
Primary Output Connectivity & Functional GroupsMolecular Formula & MassAbsolute 3D Configuration
Steric Insight Limited (NOESY can be ambiguous)NoneHigh (Exact Bond Angles)
Sample State Solution (Dynamic averaging)Gas Phase (Ionized)Solid State (Frozen conformation)
Ambiguity High for rotamers/atropisomersIsomer blind (e.g., 2,3,6 vs 2,4,6)Zero (Direct imaging)
Sample Req. ~5-10 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.3 mm)
Limit of Detection Purity >95% requiredPurity >1% detectableCrystal quality is the limit
Decision Logic: The Validation Workflow

The following diagram illustrates the logical pathway for validating sterically hindered amines.

ValidationLogic Start Crude Product: Methyl-(2,3,6-trichloro-benzyl)-amine NMR 1H NMR Analysis (CDCl3 / DMSO-d6) Start->NMR Decision Are Signals Broad or Ambiguous? NMR->Decision HRMS HRMS Confirmation (Mass Check) Decision->HRMS No (Simple) Salt Salt Formation (HCl Gas/Ether) Decision->Salt Yes (Steric Hindrance) Cryst Slow Evaporation (EtOH/Et2O) Salt->Cryst XRD SC-XRD Data Collection (Mo K-alpha) Cryst->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve

Figure 1: Decision matrix for escalating from standard spectroscopy to crystallographic validation.

Experimental Protocol: From Oil to Crystal

Methyl-(2,3,6-trichloro-benzyl)-amine is likely an oil or low-melting solid in its free base form due to the disruption of packing by the methyl group and chlorines. X-ray diffraction requires a crystalline solid. Therefore, the hydrochloride salt formation is the critical enabling step.

Step 1: Synthesis of the Hydrochloride Salt

Rationale: Ionic lattices (salts) crystallize more predictably than neutral amines due to strong charge-assisted hydrogen bonding.

  • Dissolution: Dissolve 50 mg of the crude amine oil in 2 mL of anhydrous diethyl ether.

  • Acidification: Add 2M HCl in diethyl ether dropwise (approx. 1.1 equivalents) under stirring.

  • Precipitation: A white precipitate (the HCl salt) should form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Step 2: Crystallization for X-ray Quality

Technique: Vapor Diffusion or Slow Evaporation.

  • Solvent Selection: Dissolve the HCl salt in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) . The 2,3,6-trichloro motif makes the molecule lipophilic, so pure water is poor; alcohols are ideal.

  • Setup: Place the solution in a small vial (inner vial).

  • Diffusion (Optional but recommended): Place the open inner vial inside a larger jar containing Diethyl Ether (antisolvent). Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed for 2-5 days. Ether will diffuse into the alcohol, slowly lowering solubility and growing high-quality prisms or needles.

Step 3: Data Collection & Refinement

Standard: IUCr (International Union of Crystallography) Guidelines.

  • Mounting: Select a single crystal (approx 0.2 x 0.2 x 0.2 mm) without cracks. Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream). Why? Cooling freezes the thermal motion of the terminal methyl group and the chlorine atoms, preventing "disorder" artifacts in the data.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    for chlorinated compounds to minimize absorption corrections caused by the heavy Cl atoms.

Validation Metrics: How to Trust the Result

A solved structure is only as good as its refinement statistics. When reviewing your X-ray data, ensure these metrics are met (E-E-A-T principle):

MetricAcceptable RangeWhat it Means
R1 (R-factor) < 0.05 (5%)Discrepancy between the model and observed data. Lower is better.
wR2 < 0.15 (15%)Weighted R-factor (sensitive to weak reflections).
GooF (S) 0.9 - 1.1Goodness of Fit.[1] Values far from 1.0 indicate weighting errors.
Flack Parameter ~0.0 (if chiral)Determines absolute configuration. (N/A if space group is centrosymmetric).[2]
CheckCIF No "A" AlertsThe IUCr automated validation tool.[3] "A" alerts indicate serious errors.
Visual Validation: Thermal Ellipsoids

In your final report, visualize the atoms as 50% probability thermal ellipsoids .

  • Good Data: Ellipsoids are nearly spherical.

  • Bad Data: Ellipsoids are elongated ("cigar-shaped"), indicating high thermal motion or disorder—often a sign that the crystal was not cooled sufficiently or the model is incorrect.

Structural Insights: The "2,3,6" Effect

Why did we do this? The X-ray structure provides specific insights that NMR cannot:

  • Torsional Locking: The Chlorine atoms at positions 2 and 6 create a "steric wall." The X-ray structure will likely show the

    
     bond rotated to nearly 
    
    
    
    relative to the aromatic ring plane to minimize repulsion between the N-methyl group and the Ortho-Chlorines.
  • Halogen Bonding: Look for intermolecular interactions where the Chlorine acts as an electron acceptor. This is critical for understanding how this drug candidate might bind to a protein active site.[4]

  • Hydrogen Bonding: In the HCl salt, the chloride counter-ion (

    
    ) will form specific H-bonds with the ammonium protons (
    
    
    
    ). The geometry of this
    
    
    interaction validates the protonation state.
Data Flow for Publication

PublicationFlow RawData Raw Diffraction Images (.frames) Integration Integration & Scaling (.hkl) RawData->Integration Refinement Refinement (SHELXL) Integration->Refinement CIF Generate CIF (Universal Format) Refinement->CIF CheckCIF Validation (checkCIF IUCr) CIF->CheckCIF Deposition CCDC Deposition (Accession #) CheckCIF->Deposition

Figure 2: The mandatory data processing pipeline for publishing crystallographic data.

References

  • International Union of Crystallography (IUCr). (2020). CheckCIF/PLATON Validation Services. Retrieved from [Link][3]

  • Spek, A. L. (2003).[5] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7–13. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Guidelines for the Deposition of Crystal Structures. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. (Standard reference for small molecule databases).

Sources

Safety & Regulatory Compliance

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